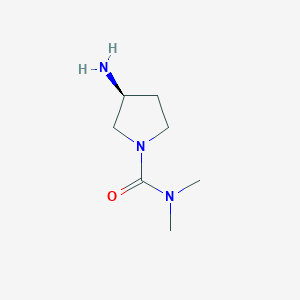

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide

Description

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide is a chiral pyrrolidine derivative characterized by a five-membered saturated ring structure. The compound features an (S)-configured amino group at the 3-position and an N,N-dimethylcarboxamide substituent at the 1-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets.

Properties

IUPAC Name |

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-9(2)7(11)10-4-3-6(8)5-10/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKDYASVWVWGLD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Amination: Introduction of the amino group at the 3-position of the pyrrolidine ring.

N,N-Dimethylation: The amino group is then dimethylated using reagents such as formaldehyde and formic acid.

Carboxamidation: Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of alkyl or acyl groups at the amino position.

Scientific Research Applications

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Structural Differences: The target compound’s pyrrolidine ring confers rigidity, contrasting with the linear backbones of the analogs. 3-Amino-4,4-dimethylpentanoic acid hydrate is a branched aliphatic amino acid, likely influencing its solubility and metabolic stability .

Melting Points: The hydrate form of 3-amino-4,4-dimethylpentanoic acid exhibits a significantly higher melting point (223–225°C) than 3-Amino-N,N-dimethyl-4-nitroaniline (113–114°C), likely due to hydrogen bonding in the crystalline hydrate structure .

Cost Implications: Both cataloged compounds are priced at over ¥5,000 per gram, suggesting high synthesis or purification costs.

Research Findings and Functional Insights

- 3-Amino-N,N-dimethyl-4-nitroaniline: Nitroaniline derivatives are often intermediates in agrochemical or dye synthesis. The nitro group’s electron-withdrawing nature may reduce basicity compared to the target compound’s primary amino group .

- 3-Amino-4,4-dimethylpentanoic acid hydrate: Branched amino acids are explored as chiral building blocks for peptidomimetics.

Biological Activity

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide, a chiral compound featuring a pyrrolidine ring, has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide is C8H16N2O. Its structure includes:

- A pyrrolidine ring , which is a five-membered ring containing nitrogen.

- An amino group at the 3-position, contributing to its reactivity.

- A carboxamide functional group , enhancing its solubility and interaction capabilities with biological targets.

The biological activity of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of both the amino and carboxamide groups allows for:

- Hydrogen bonding and electrostatic interactions with target proteins.

- Modulation of enzyme activity, which can lead to various physiological effects.

Neuroprotective Effects

Preliminary studies indicate that (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide may exhibit neuroprotective properties. It has been suggested that the compound could protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Antiviral Properties

Recent investigations have highlighted the compound's potential as an antiviral agent. Its structural features may facilitate interactions with viral proteins, inhibiting their function and thereby preventing viral replication.

Antibacterial Activity

Research has explored the antibacterial properties of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide against various bacterial strains. While specific data on its efficacy against Gram-positive and Gram-negative bacteria are still emerging, initial findings suggest it may possess moderate antibacterial activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide, a comparison with similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide | C8H16N2O | Dimethyl substitution affects solubility and bioavailability |

| 3-Aminopropanol | C3H9NO | Smaller size; primarily used as a building block in organic synthesis |

| (S)-N-(1-benzylpyrrolidin-3-yl)carbamic acid | C12H16N2O2 | Contains a benzyl group that may enhance receptor binding affinity |

This table illustrates how structural variations among these compounds contribute to differences in their biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide:

- Neuroprotection Study : In vitro assays demonstrated that the compound could reduce oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative disorders.

- Antiviral Research : A study focusing on viral replication inhibition showed that (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide could reduce viral load in infected cell lines by interfering with viral protein synthesis.

- Antibacterial Efficacy : In preliminary tests against common bacterial pathogens, the compound exhibited varying degrees of inhibition, indicating its potential as a lead compound for developing new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.